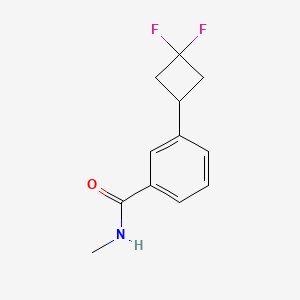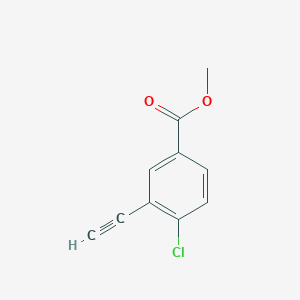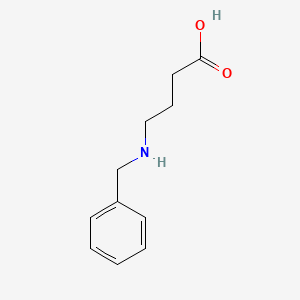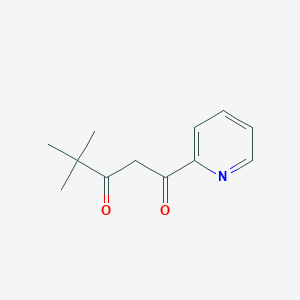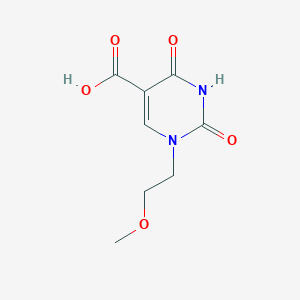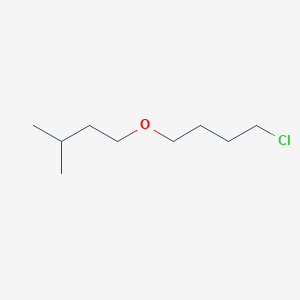
1-(4-Chlorobutoxy)-3-methylbutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorobutoxy)-3-methylbutane is an organic compound with the molecular formula C11H23ClO It is a chlorinated ether, characterized by the presence of a butoxy group attached to a chlorinated butane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(4-Chlorobutoxy)-3-methylbutane can be synthesized through several methods. One common approach involves the reaction of 1,4-dichlorobutane with 3-methyl-1-butanol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, with the base facilitating the substitution of the chlorine atom by the butoxy group.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions. The process may include the use of solvents like dichloromethane to enhance the reaction rate and yield. The product is then purified through distillation or recrystallization to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Chlorobutoxy)-3-methylbutane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction can lead to the formation of alkanes or other reduced derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of butoxy derivatives.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alkanes or other reduced compounds.
Applications De Recherche Scientifique
1-(4-Chlorobutoxy)-3-methylbutane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: Investigated for its potential use in drug development and medicinal chemistry.
Industrial Chemistry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(4-Chlorobutoxy)-3-methylbutane involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can participate in substitution reactions by donating or accepting electrons, leading to the formation of new chemical bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Chlorobutoxy)-4-methylbenzene: Similar structure but with a benzene ring.
1-chloro-4-phenoxybutane: Contains a phenoxy group instead of a butoxy group.
Uniqueness
1-(4-Chlorobutoxy)-3-methylbutane is unique due to its specific combination of a chlorinated butane chain and a butoxy group. This structure imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and industrial chemistry.
Propriétés
Formule moléculaire |
C9H19ClO |
|---|---|
Poids moléculaire |
178.70 g/mol |
Nom IUPAC |
1-(4-chlorobutoxy)-3-methylbutane |
InChI |
InChI=1S/C9H19ClO/c1-9(2)5-8-11-7-4-3-6-10/h9H,3-8H2,1-2H3 |
Clé InChI |
NXOLIKDKFXYQLF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCOCCCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[5-Bromo-2-(trifluoromethyl)phenyl]hydrazine hydrochloride](/img/structure/B13487604.png)
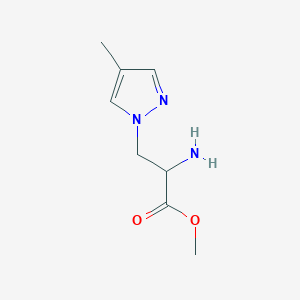
![1-(Hydroxymethyl)bicyclo[3.2.0]heptan-2-one](/img/structure/B13487610.png)
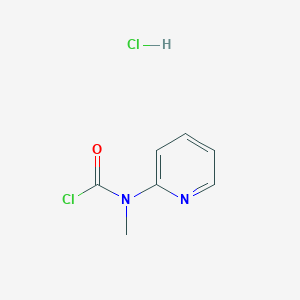
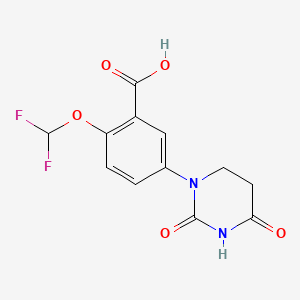
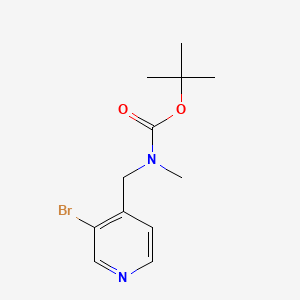
![1-[(3S,8aR)-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl]methanamine dihydrochloride](/img/structure/B13487631.png)
